molecular formula C7H5Cl3F3N B11852363 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B11852363
M. Wt: 266.5 g/mol
InChI Key: WYHUFMNNDJJAMC-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of chloro, chloromethyl, and trifluoromethyl groups attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride typically involves the chlorination of 2-(chloromethyl)-3-(trifluoromethyl)pyridine. The reaction is carried out under controlled conditions using appropriate chlorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and distillation, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives with various functional groups.

    Oxidation Reactions: Oxidized pyridine derivatives.

    Reduction Reactions: Reduced pyridine derivatives.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors, thereby modulating various biochemical pathways. The presence of chloro, chloromethyl, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(chloromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine
  • 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Uniqueness

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and its high reactivity further distinguish it from similar compounds.

Properties

Molecular Formula

C7H5Cl3F3N

Molecular Weight

266.5 g/mol

IUPAC Name

5-chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C7H4Cl2F3N.ClH/c8-2-6-5(7(10,11)12)1-4(9)3-13-6;/h1,3H,2H2;1H

InChI Key

WYHUFMNNDJJAMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)CCl)Cl.Cl

Origin of Product

United States

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